Cochlearine

Übersicht

Beschreibung

The concept of "Cochlearine" seems to refer to a specific compound that could be of interest in various scientific research areas, including chemistry and pharmacology. Due to the absence of direct information on "Cochlearine," the discussion will instead focus on related scientific principles and findings.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions. For example, the total synthesis of cochlearol B, a meroterpenoid natural product, through key steps like oxidative cyclization and [2+2] photocycloaddition, demonstrates the intricate processes involved in organic synthesis (Mashiko et al., 2021).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical and physical properties of a compound. Techniques such as X-ray crystallography provide detailed insights, as seen in the stereochemistry confirmation of cochlearol B (Mashiko et al., 2021).

Chemical Reactions and Properties

Chemical properties of compounds are influenced by their molecular structure, which dictates how they react with other substances. For instance, the synthesis of covalent organic frameworks (COFs) highlights how molecular building units are connected through covalent bonds to create structures with tailored chemical and physical properties (Lohse & Bein, 2018).

Physical Properties Analysis

The physical properties of compounds, such as melting points, solubility, and crystal structure, are essential for their practical application and formulation. Studies on compounds like cochleates provide insights into their morphology and stability, crucial for drug delivery applications (Pawar et al., 2015).

Chemical Properties Analysis

The chemical reactivity, including the ability to undergo specific reactions, defines a compound's utility in various applications. The exploration of dinuclear complexes containing chloranilate ions illustrates the intricate balance of magnetic properties and reactivity (Min et al., 2007).

Wissenschaftliche Forschungsanwendungen

Micromechanical Models of the Cochlea

The cochlea, a critical part of the inner ear, plays a vital role in converting acoustic signals into neural codes for auditory perception. Research in micromechanical models of the cochlea aims to understand this conversion process, which is pivotal for advancements in robotics, virtual reality, speech coders, and speech recognition devices. Such models are instrumental in decoding the intricate workings of the cochlea and facilitating technological advancements in hearing-related fields (Allen & Neely, 1992).

Neurotrophin Gene Expression in the Deafened Cochlea

Gene therapy techniques focusing on neurotrophin gene expression in the cochlea show potential in addressing sensorineural hearing loss (SNHL). By creating a source of neurotrophins in the cochlea, these techniques aim to enhance neuron survival and direct fiber resprouting following SNHL. This research is a significant step towards organized resprouting of auditory peripheral fibers via gene therapy (Wise et al., 2010).

Adrenergic Agents' Influence on Cochlear Blood Flow

Studies on cochlear blood flow, specifically the role of adrenergic receptors, are essential for understanding cochlear health. The research investigates the effects of various adrenergic drugs on cochlear blood flow, revealing insights into the sympathetic control of this flow. This knowledge is crucial for developing strategies to maintain or improve cochlear health (Ohlsén et al., 1991).

Cochlear Implant Gene Therapy

Gene therapy holds promise for treating genetic deafness, with research focusing on delivering transgenes to the mature murine inner ear. Techniques like round window membrane injection combined with semi-circular canal fenestration demonstrate the feasibility and safety of this approach, opening doors for cochlear gene therapy in hearing loss models (Yoshimura et al., 2018).

Nanoengineered Supraparticles for Neurotrophin Delivery

The development of nanoengineered silica supraparticles for drug delivery in the cochlea is a groundbreaking advancement. This technology aims to provide exogenous neurotrophins to preserve spiral ganglion neurons (SGNs), demonstrating potential for clinical applications in treating deafness (Wise et al., 2016).

Electrocochleography in Clinical Audiology

Electrocochleography (ECochG) has emerged as a valuable tool in clinical audiology, offering insights into cochlear and auditory nerve potentials in humans. Its applications extend to diagnosing and treating conditions like Ménière's disease and enhancing auditory brainstem response (ABR) waveforms (Ferraro & Krishnan, 1997).

Growth Factor-Eluting Cochlear Implant Electrode

Research on growth factor-eluting gelatin hydrogel coatings for cochlear implant electrodes investigates methods to minimize inner ear trauma during electrode insertion. This innovative approach using factors like IGF1 and HGF shows promise in attenuating insertional trauma and aiding recovery, potentially revolutionizing cochlear implantation and inner ear treatment strategies (Kikkawa et al., 2014).

Electrocochleography in Hybrid Cochlear Implant Users

This research utilizes electrocochleography (ECochG) in subjects with hearing preservation to assess hair cell and neural function. It provides novel insights into the impact of genetic variants, like TMPRSS3, on spiral ganglion function. Such studies are crucial for understanding genetic hearing loss and the efficacy of cochlear implants (Shearer et al., 2018).

Nanocrystalline Diamond for Guided Auditory Neuron Growth

Utilizing micro-textured nanocrystalline diamond surfaces on cochlear implant electrode arrays offers a novel approach to guide auditory neuron growth. This technique aims to create more discrete neural stimulation by fostering ordered axonal regrowth, enhancing the performance of cochlear implants (Cai et al., 2016).

Ototoxic Agent Delivery for Cochlear Cell Degeneration Studies

The round-window approach for delivering ototoxic agents to the cochlea offers a minimally invasive method to induce targeted cochlear cell degeneration. This technique is valuable for studying auditory pathophysiology, cochlear cell degeneration, and regenerative responses (Stevens et al., 2015).

Presence of Cochlearine in Brassicaceae

Research identifying cochlearine, a nortropane alkaloid, in Brassicaceae species like Cochlearia officinalis, expands our understanding of secondary compounds in plants. This discovery broadens the knowledge of tropane alkaloids beyond the Solanaceae family and suggests their significance in Brassicaceae (Brock et al., 2006).

Neurotrophin Gene Therapy for Neural Preservation

Gene therapy using neurotrophins in the cochlea shows potential for protecting spiral ganglion neurons and peripheral fibers after hearing loss. This approach could revolutionize the treatment of deafness by providing a sustained protective environment for auditory neurons (Atkinson et al., 2012).

Cochlear Slicing Technique for Auditory Research

The development of a cochlear slicing technique facilitates in situ study of peripheral auditory signaling. This innovative approach allows for tight-seal voltage clamp recordings from various cochlear cell types, advancing our understanding of auditory neurotransmission (Jagger et al., 2000).

Identifying Genes Related to Hearing and Deafness

Research efforts to identify genes associated with hearing, deafness, and dysequilibrium contribute significantly to understanding the mechanisms of the inner ear. This knowledge is fundamental for developing therapies for various forms of hearing loss and related conditions (Corwin, 1998).

Chemical Synaptic Transmission in the Cochlea

Advancements in cochlear neurochemistry and neuropharmacology have led to a better understanding of cochlear mechanics and synaptic transmission. Research in this area explores the roles of various neurotransmitters and neuroactive substances, providing insights into cochlear diseases and potential therapeutic avenues (Puel, 1995).

Eigenschaften

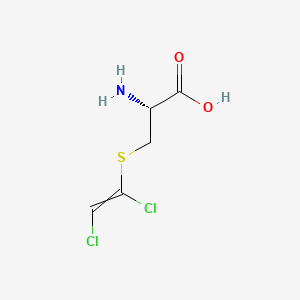

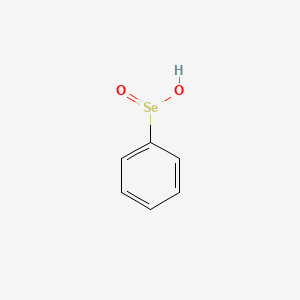

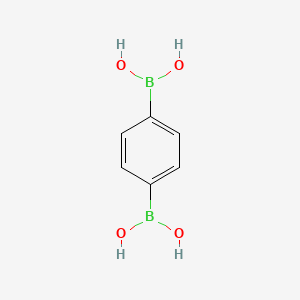

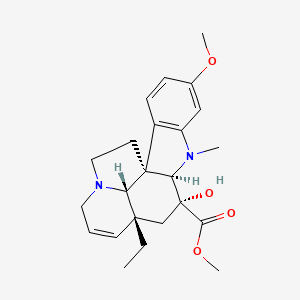

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16-11-5-6-12(16)9-14(8-11)19-15(18)10-3-2-4-13(17)7-10/h2-4,7,11-12,14,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJADCNKLFKWRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294105 | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cochlearine | |

CAS RN |

52418-07-2 | |

| Record name | MLS002695240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.